molecular formula C16H28N2O6 B2970255 1-oxa-7-azaspiro[3.5]nonane;oxalic acid CAS No. 1408076-14-1; 1523617-84-6

1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Cat. No.: B2970255
CAS No.: 1408076-14-1; 1523617-84-6
M. Wt: 344.408
InChI Key: NNCUIWZLZLNKEZ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in modern drug design. mdpi.com Unlike flat, aromatic compounds, spirocycles possess a distinct three-dimensional geometry. This structural rigidity can be advantageous for several reasons:

Enhanced Binding Affinity and Selectivity: The rigid framework of a spirocycle can lock the conformation of a molecule, optimizing the spatial orientation of functional groups for interaction with biological targets. This can lead to improved potency and selectivity. mdpi.com

Access to Novel Chemical Space: The structural complexity of spirocycles allows chemists to explore new and uncharted areas of chemical space, enabling the development of novel therapeutics with unique mechanisms of action. mdpi.com

The incorporation of spirocyclic moieties is a deliberate strategy to enhance the drug-like properties of a molecule, despite the often-increased synthetic complexity. nih.gov

Overview of Oxetane (B1205548) and Azaspiro Ring Systems in Organic Synthesis

The 1-oxa-7-azaspiro[3.5]nonane framework is composed of two key heterocyclic systems: an oxetane ring and a piperidine (B6355638) ring (an azacycle).

Oxetane Ring System: The oxetane ring is a four-membered heterocycle containing one oxygen atom. It is an increasingly popular motif in drug discovery due to its attractive properties, including low molecular weight, high polarity, and significant three-dimensionality. nih.govnih.gov Oxetanes are often used by medicinal chemists to fine-tune the physicochemical properties of drug candidates. acs.orgacs.org They can serve as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to profound improvements in aqueous solubility and metabolic stability. nih.govresearchgate.net The synthesis of various oxetane-containing building blocks has become a key focus, enabling their incorporation into complex molecules. researchgate.net

Azaspiro Ring Systems: Azaspirocycles are spirocyclic compounds that contain at least one nitrogen atom within their ring structures. These scaffolds are of considerable relevance for drug discovery, with numerous synthetic methods being developed for their creation. acs.orgnih.govacs.org Techniques such as multicomponent condensations, ring-closing metathesis, and cycloaddition reactions provide access to a diverse range of functionalized azaspirocycles, including pyrrolidines, piperidines, and azepines. acs.orgnih.gov The nitrogen atom in these systems provides a handle for further chemical modification and can play a crucial role in a molecule's biological activity and properties like solubility.

Nomenclature and Structural Characteristics of 1-Oxa-7-azaspiro[3.5]nonane

The systematic naming of spiro compounds follows specific IUPAC rules that precisely describe their structure. qmul.ac.ukqmul.ac.uk The name "1-oxa-7-azaspiro[3.5]nonane" can be deconstructed as follows:

Spiro: This prefix indicates that the compound consists of two rings joined by a single common atom, the spiro atom. wikipedia.orgvedantu.com

[3.5]: The numbers within the square brackets denote the number of atoms in each ring, excluding the spiro atom itself. The numbers are separated by a period and are listed in ascending order. qmul.ac.uked.gov In this case, one ring has three atoms, and the other has five atoms connected to the central spiro carbon.

Nonane: This is the parent alkane name, indicating the total number of atoms in both rings, including the spiro atom (3 + 5 + 1 = 9).

1-Oxa-7-aza: These prefixes indicate the presence of heteroatoms and their positions. "Oxa" refers to an oxygen atom, and "aza" refers to a nitrogen atom. According to IUPAC rules, numbering starts in the smaller ring at an atom adjacent to the spiro atom. vedantu.comed.gov Therefore, the oxygen atom is at position 1 (in the smaller, four-membered ring), and the nitrogen atom is at position 7 (in the larger, six-membered ring).

Structurally, 1-oxa-7-azaspiro[3.5]nonane consists of a four-membered oxetane ring and a six-membered piperidine ring fused at a single quaternary carbon atom.

Properties of 1-Oxa-7-azaspiro[3.5]nonane
PropertyValueReference
CAS Number38674-21-4 biosynth.com
Molecular FormulaC₇H₁₃NO biosynth.com
Molecular Weight127.19 g/mol biosynth.com

Contextualizing the Role of Oxalate (B1200264) Salts in Spiroamine Chemistry

The compound is often supplied as an oxalate salt. Oxalic acid is a simple dicarboxylic acid that readily forms salts with basic compounds, such as the amine group present in the piperidine ring of 1-oxa-7-azaspiro[3.5]nonane.

The formation of an oxalate salt is a common and important strategy in pharmaceutical chemistry for several reasons: nih.gov

Improved Solubility and Bioavailability: Converting a basic drug candidate into a salt can significantly enhance its aqueous solubility and dissolution rate, which can lead to improved bioavailability. nih.govresearchgate.netrsc.org

Enhanced Stability: Salts are often more crystalline and stable than the corresponding free base, which is advantageous for storage and formulation. researchgate.net

Purification: Salt formation can be used as a method to purify the parent compound.

In the case of 1-oxa-7-azaspiro[3.5]nonane, the nitrogen atom at position 7 is basic and can be protonated by oxalic acid. This acid-base reaction results in the formation of a stable, crystalline salt. researchgate.net This salt form facilitates the handling, storage, and application of the spiroamine in research and development. Different stoichiometric ratios are possible, and the compound has been described as a hemioxalate (a 2:1 ratio of the spiroamine to oxalic acid). chemscene.comachemblock.com

Properties of 1-Oxa-7-azaspiro[3.5]nonane Oxalate Salt
PropertyValue (for 2:1 salt)Reference
CAS Number1523617-84-6 chemscene.com
Molecular FormulaC₁₆H₂₈N₂O₆ chemscene.com
Molecular Weight344.40 g/mol chemscene.com

Properties

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUIWZLZLNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxa 7 Azaspiro 3.5 Nonane and Its Oxalate Salt

Retrosynthetic Strategies for the 1-Oxa-7-azaspiro[3.5]nonane Core

Retrosynthetic analysis of the 1-oxa-7-azaspiro[3.5]nonane core reveals several potential disconnection points. The primary strategies focus on cleaving either the oxetane (B1205548) or the piperidine (B6355638) ring, or the spirocyclic junction itself.

A common approach involves disconnecting the C-O bond of the oxetane ring. This leads back to a 4-(hydroxymethyl)-4-(iodomethyl)piperidine derivative, a precursor suitable for an intramolecular Williamson ether synthesis. This strategy is advantageous as it builds the less-strained piperidine ring first.

Another key retrosynthetic pathway is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. bohrium.comacs.org In this scenario, the oxetane ring is disconnected, leading back to a piperidin-4-one derivative and an appropriate alkene. bohrium.com The challenge in this approach lies in controlling the regioselectivity of the cycloaddition.

A third strategy involves disconnecting the piperidine ring. A C-N bond disconnection suggests an intramolecular cyclization of a precursor containing an oxetane ring with a tethered amino group and a suitable leaving group. For instance, a double reductive amination from a diformyl oxetane intermediate could be a viable approach. researchgate.net

Disconnection Strategy Precursor Molecule(s) Key Forward Reaction
Oxetane Ring Disconnection (C-O)4-(hydroxymethyl)-4-(halomethyl)piperidineIntramolecular Williamson Ether Synthesis
Oxetane Ring Disconnection ([2+2])Piperidin-4-one and alkenePaternò–Büchi Reaction
Piperidine Ring Disconnection (C-N)3-(aminomethyl)-3-(bromomethyl)oxetaneIntramolecular Nucleophilic Substitution
Piperidine Ring Disconnection (C-N)Oxetane-3,3-dicarbaldehydeDouble Reductive Amination

Established Synthetic Routes to 1-Oxa-7-azaspiro[3.5]nonane

The forward synthesis of 1-oxa-7-azaspiro[3.5]nonane can be achieved through various established routes, primarily involving cyclization reactions or the derivatization of existing molecular frameworks.

The formation of the spirocyclic core often relies on a key cyclization step to form either the oxetane or the piperidine ring.

Ring-closure reactions are fundamental to constructing the azaspiro[3.5]nonane scaffold. The inherent ring strain of the oxetane ring makes its formation via cyclization a significant synthetic hurdle, often requiring anions and effective leaving groups to achieve good yields. acs.org One established method is an intramolecular Williamson ether synthesis, where a suitably substituted piperidine precursor undergoes base-mediated cyclization to form the oxetane ring.

Alternatively, the piperidine ring can be formed in the final step. This can be accomplished through intramolecular reductive amination of an oxetane precursor bearing an amino group and an aldehyde or ketone. Another approach is the intramolecular C-H amination, where a C-H bond is functionalized to form the final C-N bond of the piperidine ring. organic-chemistry.org For related azaspirocycles, oxidative ring cleavage of a suitable cyclic olefin followed by a ring-closing double reductive amination has proven effective. researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are advantageous due to their high atom economy, step economy, and ability to rapidly generate molecular complexity. researchgate.netresearchgate.net

While a specific MCR for 1-oxa-7-azaspiro[3.5]nonane is not prominently documented, the strategy is well-suited for synthesizing complex spiro-heterocycles. researchgate.netbeilstein-journals.org A hypothetical MCR could involve the reaction of an oxetane-containing precursor, an amine, and a third component that facilitates the formation of the piperidine ring in a single operation. rasayanjournal.co.in The development of such MCRs remains a key area of interest for the efficient construction of novel spirocyclic systems. researchgate.net

An alternative to building the scaffold from acyclic precursors is to derivatize an existing, more accessible molecule. For the related isomer 2-oxa-7-azaspiro[3.5]nonane, a synthesis involving an oxidative cyclization has been reported. mdpi.com This type of reaction modifies a precursor, such as an acetanilide, to form a new fused ring system. mdpi.com This principle can be applied to precursors that already contain either the oxetane or piperidine ring, with the final spirocyclic structure being completed through a series of derivatization and cyclization steps.

For example, a synthesis could begin with a commercially available piperidine derivative. Functional groups could be installed at the 4-position, followed by a sequence of reactions to build and close the oxetane ring.

Starting Material Key Transformation Steps Final Ring Formed
Substituted PiperidineDiol formation, tosylation, intramolecular cyclizationOxetane
Substituted OxetaneMichael addition, reduction, intramolecular cyclizationPiperidine
o-cycloalkylaminoacetanilidesOxidative cyclizationFused ring systems mdpi.com

Cyclization Reactions for Spirocyclic Oxetane-Amine Formation

Synthesis of the 1-Oxa-7-azaspiro[3.5]nonane;oxalic acid Salt

The formation of the oxalate (B1200264) salt of 1-oxa-7-azaspiro[3.5]nonane is a straightforward acid-base reaction. The free base form of 1-oxa-7-azaspiro[3.5]nonane, containing a secondary amine in the piperidine ring, is treated with oxalic acid. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol. The resulting salt, bis(1-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate, precipitates from the solution and can be isolated by filtration. This process is analogous to the synthesis of the oxalate salt of the 2-oxa-7-azaspiro[3.5]nonane isomer. researchgate.net The salt form often provides improved stability and handling properties compared to the free base. The CAS number for 1-Oxa-7-azaspiro[3.5]nonane oxalate is 1408076-14-1. biotuva.combldpharm.com

Optimized Protocols for Oxalate Salt Formation

The formation of an oxalate salt is a standard and highly effective method for the purification, isolation, and handling of basic amines like 1-oxa-7-azaspiro[3.5]nonane. The process involves a straightforward acid-base reaction between the amine free base and oxalic acid. Optimized protocols focus on maximizing yield, purity, and crystalline form of the resulting salt.

A general and robust procedure involves dissolving the 1-oxa-7-azaspiro[3.5]nonane free base in a suitable anhydrous solvent, such as isopropyl alcohol (IPA) or acetone (B3395972). sciencemadness.orggoogle.com A stoichiometric equivalent of anhydrous oxalic acid, dissolved in the same solvent, is then added dropwise to the amine solution with stirring. sciencemadness.org The use of ketone solvents like acetone has been reported to significantly increase reaction rates and improve yields for the oxalate salts of some diamines. google.com Upon mixing, the salt typically precipitates out of the solution. In cases where immediate precipitation does not occur, the addition of a less polar "anti-solvent," such as diethyl ether, can induce crystallization. sciencemadness.org The resulting solid is then isolated by vacuum filtration, washed with a cold solvent or the anti-solvent to remove any residual impurities, and dried under vacuum.

Below is a data table summarizing typical parameters for amine oxalate salt formation.

ParameterDescriptionCommon ExamplesRationale
Solvent The medium for the acid-base reaction.Isopropyl Alcohol (IPA), Acetone, EthanolShould dissolve both the free base and oxalic acid but have lower solubility for the resulting salt to facilitate precipitation.
Anti-Solvent A less polar solvent added to induce precipitation.Diethyl ether, HexaneReduces the solubility of the ionic salt, promoting crystallization and improving recovery. sciencemadness.org
Stoichiometry The molar ratio of amine to oxalic acid.1:1 for mono-oxalateEnsures complete conversion of the amine to the desired salt form without excess acid, which would require additional purification steps.
Temperature The temperature at which the reaction and crystallization are performed.Room temperature, cooled in freezer/ice-bathLower temperatures generally decrease the solubility of the salt, leading to higher recovery of the precipitate.
Isolation Method The technique used to separate the solid salt from the liquid.Vacuum filtrationA standard, efficient laboratory and industrial method for collecting crystalline solids.

Role of Reaction Conditions and Purification Techniques

The success of the oxalate salt formation is highly dependent on the careful control of reaction conditions. The choice of solvent is critical; it must be able to dissolve the reactants but not the product. The polarity of the solvent system can be fine-tuned by using a mixture of solvents or by adding an anti-solvent to drive precipitation. sciencemadness.org Temperature also plays a crucial role, as cooling the mixture typically enhances the yield by further reducing the salt's solubility.

Purification of the oxalate salt is often straightforward. The primary product isolated by filtration is frequently of high purity. However, for applications requiring exceptionally pure material, recrystallization is the preferred method. This involves dissolving the crude salt in a minimal amount of a hot solvent (or solvent mixture) in which it is soluble and then allowing it to cool slowly. This process allows for the formation of well-defined crystals, excluding impurities in the process. Simple washing of the filtered solid with a cold solvent is effective for removing surface impurities. The purity of the final product can be assessed using techniques such as melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy. In the synthesis of related spirocyclic oxetane-fused benzimidazoles, the use of Oxone® in formic acid for cyclization led to a product that could be isolated in good yield by simple extraction without the need for chromatography. researchgate.netmdpi.com

Comparative Analysis of Synthetic Pathways for 1-Oxa-7-azaspiro[3.5]nonane

While specific literature detailing the synthesis of the 1-oxa-7-azaspiro[3.5]nonane isomer is limited, several robust methodologies for the synthesis of analogous spirocyclic amines and oxa-spirocycles can be adapted. These methods provide access to the core spirocyclic framework from various starting materials.

Key synthetic strategies include:

Intramolecular Cycloadditions: Methods like the 1,3-dipolar cycloaddition of nitrones, generated in situ from ketones and hydroxylamine, can be used to form the heterocyclic rings in a single, stereocontrolled step. acs.org

Iodocyclization: This powerful method involves the reaction of an alkene-containing alcohol with iodine and a base to form a cyclic ether, which can be a key step in constructing the oxetane ring of the spirocycle. rsc.org

Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a ketone and an alkene can form the oxetane ring. Recent developments have expanded this reaction's scope for creating functionalized spirocyclic oxetanes. rsc.org

Stannyl Amine Protocol (SnAP): This operationally simple method combines cyclic ketones with SnAP reagents to directly afford unprotected spirocyclic N-heterocycles, which are highly sought-after scaffolds. acs.org

Efficiency and Scalability Considerations in Industrial Synthesis

For a synthetic pathway to be viable on an industrial scale, it must be efficient, scalable, cost-effective, and safe. nih.gov The synthesis of spirocyclic pyrrolidines has been successfully scaled up to the 100g scale using methods that begin from readily available starting materials. nih.gov When evaluating the potential industrial application of synthetic routes to 1-oxa-7-azaspiro[3.5]nonane, several factors must be considered.

The following table provides a comparative analysis of potential synthetic pathways based on industrial scalability criteria.

Synthetic PathwayKey Advantages for ScalabilityPotential Challenges for Scalability
Iodocyclization Employs inexpensive reagents (I₂, NaHCO₃); often proceeds at room temperature. rsc.orgUse of iodine can be a concern on a large scale; potential for halogenated waste streams.
Paternò–Büchi Reaction Can be a short, direct route to the oxetane ring. rsc.orgRequires specialized photochemical reactors, which can be difficult to scale; potential for side reactions like alkene dimerization. rsc.org
Dipolar Cycloaddition Can build molecular complexity quickly in a single step; often has high stereocontrol. acs.orgMay require elevated temperatures; purification of intermediates can be necessary.
SnAP Reagent Method Operationally simple, one-step process from common ketones; provides the desired unprotected amine directly. acs.orgStannyl (tin) reagents are toxic and generate stoichiometric tin waste, which is a significant issue for industrial synthesis. nih.gov

Ultimately, a scalable route would likely favor pathways that avoid expensive or toxic transition metals, cryogenic conditions, and chromatographic purifications, instead relying on robust reactions with readily available starting materials and purification by crystallization. nih.gov

Green Chemistry Approaches to Spiroamine Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These approaches are increasingly important in both academic and industrial synthesis. For the production of spiroamines, several green strategies can be employed.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgresearchgate.net This technique is particularly effective for multicomponent reactions used to build spiro heterocycles. nih.govrsc.org

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like ethanol, water, or even performing reactions under solvent-free conditions, is a core principle of green chemistry. nih.govnih.gov

Catalysis: The use of catalysts, especially non-toxic and recyclable ones like molecular iodine or ionic liquids, is preferred over stoichiometric reagents to minimize waste. mdpi.comnih.gov Metal-free catalytic systems are particularly attractive. rsc.org

Multicomponent and Domino Reactions: These reactions combine several synthetic steps into a single operation, which saves time, energy, and resources, and reduces the amount of waste generated by avoiding the isolation and purification of intermediates. mdpi.comnih.gov

The table below summarizes key green chemistry approaches applicable to spiroamine synthesis.

Green Chemistry ApproachPrincipleAdvantage in Spiroamine Synthesis
Microwave Irradiation Energy EfficiencyReduces reaction times from hours to minutes, decreases energy consumption, and can improve product yields. rsc.org
Solvent-Free Conditions Pollution PreventionEliminates solvent waste, simplifies product work-up, and reduces environmental impact. nih.gov
Ionic Liquid Catalysis Safer Solvents & AuxiliariesIonic liquids can act as both catalyst and solvent, are often recyclable, and can enhance reaction efficiency. mdpi.com
Multicomponent Reactions Atom EconomyIncreases efficiency by forming complex molecules from multiple starting materials in one pot, maximizing the incorporation of atoms into the final product. nih.gov

Synthesis of Functionalized 1-Oxa-7-azaspiro[3.5]nonane Derivatives

The 1-oxa-7-azaspiro[3.5]nonane scaffold is a valuable starting point for the creation of a diverse library of chemical compounds. Functionalization typically occurs at the secondary amine (N7) position. A common strategy involves the use of an N-protected intermediate, such as the tert-butyloxycarbonyl (Boc) derivative, tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. guidechem.com This protecting group can be readily removed under acidic conditions to liberate the free secondary amine, which then serves as a versatile handle for a variety of chemical transformations.

Key derivatization reactions include:

N-Alkylation: Reaction of the free amine with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides forms amide derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.

These transformations allow for the systematic modification of the scaffold's properties, which is a crucial aspect of drug discovery and materials science. univ.kiev.uauniv.kiev.uaresearchgate.net The synthesis of various functionalized 7-azaspiro[3.5]nonane derivatives has been reported as part of the development of GPR119 agonists. nih.gov

The following table illustrates common methods for functionalizing the 1-oxa-7-azaspiro[3.5]nonane core.

Reaction TypeReagentsFunctional Group Introduced
N-Alkylation R-X (Alkyl Halide), Base (e.g., K₂CO₃)Alkyl (R)
Reductive Amination RCHO (Aldehyde), Reducing Agent (e.g., NaBH(OAc)₃)Alkyl (RCH₂)
N-Acylation RCOCl (Acyl Chloride), Base (e.g., Et₃N)Acyl (COR)
N-Sulfonylation RSO₂Cl (Sulfonyl Chloride), BaseSulfonyl (SO₂R)
Buchwald-Hartwig Amination Ar-Br (Aryl Bromide), Pd Catalyst, Ligand, BaseAryl (Ar)

Structural Elucidation and Advanced Spectroscopic Analysis of 1 Oxa 7 Azaspiro 3.5 Nonane;oxalic Acid

Crystallographic Investigations of 1-Oxa-7-azaspiro[3.5]nonane;oxalic acid and Analogues

While specific crystallographic data for this compound is not extensively available in public literature, the analysis of related organic amine oxalates provides a strong basis for understanding its solid-state structure.

Based on studies of similar amine oxalates, it is expected that the nitrogen atom of the 1-oxa-7-azaspiro[3.5]nonane moiety would be protonated, forming a spiro-ammonium cation. The oxalic acid would consequently be deprotonated, existing as the oxalate (B1200264) or hydrogen oxalate anion. The crystal system, space group, and unit cell dimensions would be determined from the diffraction pattern. For comparative purposes, the crystallographic data for α-oxalic acid dihydrate is presented below.

Table 1: Crystallographic Data for α-Oxalic Acid Dihydrate at 100 K

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.0986(5)
b (Å) 3.4981(3)
c (Å) 11.952(1)
β (°) 105.777(8)

This data is for α-oxalic acid dihydrate and is provided for illustrative purposes.

The crystal packing of this compound would be dominated by a network of hydrogen bonds. The protonated amine group (N⁺-H) of the spirocycle is a strong hydrogen bond donor, while the oxygen atoms of the oxalate anion are effective hydrogen bond acceptors.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the structural integrity of the compound and provide insights into the electronic environment of the different nuclei.

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the spirocyclic ring system. The chemical shifts of these protons are influenced by their proximity to the nitrogen and oxygen atoms. The protons on the carbons adjacent to the heteroatoms (α-protons) would typically appear at a lower field (higher ppm) compared to the other protons on the rings.

The integration of the signals would correspond to the number of protons in each unique environment, confirming the stoichiometry of the spirocyclic cation. The presence of a broad signal, often exchangeable with D₂O, would be indicative of the N-H proton. The purity of the sample can also be assessed by the absence of extraneous peaks. While specific data for the title compound is not available, ¹H NMR data for a related derivative, tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, shows characteristic signals for the ring protons.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for the 1-Oxa-7-azaspiro[3.5]nonane Cation

Protons Predicted Chemical Shift (ppm)
-CH₂-N- 2.5 - 3.5
-CH₂-O- 3.5 - 4.5
Ring -CH₂- 1.5 - 2.5

These are generalized predicted ranges and can vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the 1-oxa-7-azaspiro[3.5]nonane cation would give a distinct signal. Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. Carbons bonded to the oxygen and nitrogen atoms would be deshielded and appear at a higher chemical shift.

The signal for the oxalate anion would typically appear in the range of 160-175 ppm. The number of signals in the spectrum would confirm the symmetry of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
-C-N- 40 - 60
-C-O- 60 - 80
Spiro Carbon 70 - 90
Ring -C- 20 - 40

These are generalized predicted ranges and can vary based on solvent and other conditions.

To unambiguously assign all the proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the piperidine (B6355638) and oxetane (B1205548) rings of the spirocyclic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of its attached proton.

Through the combined use of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all the ¹H and ¹³C NMR signals for this compound can be achieved, providing a detailed picture of its molecular structure in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful tool for identifying the specific structural components of this compound. The IR and Raman spectra exhibit characteristic absorption bands that correspond to the vibrational modes of the oxetane ring, the amine moiety, and the oxalate anion.

The presence of the oxetane ring in the 1-oxa-7-azaspiro[3.5]nonane structure gives rise to specific vibrational modes. The rovibrational spectrum of oxetane has been studied, revealing a low-frequency ring-puckering mode. umanitoba.caresearchgate.net High-resolution vibrational spectra have identified the ring-puckering vibrational mode progression for the oxetane cation. aip.orgaip.org Theoretical calculations have been used to assign the high-frequency fundamental vibrations of oxetane and its derivatives. researchgate.net

The amine group in 1-oxa-7-azaspiro[3.5]nonane, existing as a secondary amine salt in this compound, also displays characteristic absorption bands. In the infrared spectra of secondary amine salts, new bands appear that are not present in the corresponding free bases. cdnsciencepub.comcdnsciencepub.comresearchgate.net A notable feature is the NH2+ deformation vibration, which occurs in the region of 1620 to 1560 cm-1 and is characteristic of secondary amine salts. cdnsciencepub.comcdnsciencepub.comresearchgate.net Additionally, secondary amine salts show a broad and strong NH+ stretching envelope typically between 3000 and 2700 cm-1. spectroscopyonline.com Primary and secondary amines can be distinguished by the number and position of their N-H stretching and bending peaks. spectroscopyonline.compressbooks.pub

Table 1: Characteristic Vibrational Frequencies for Oxetane and Amine Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Reference
OxetaneRing Puckering~53 researchgate.net
OxetaneRing Deformation700-900 umanitoba.ca
OxetaneC-C Symmetric Stretch~1033 umanitoba.ca
Secondary Amine Salt (NH2+)N-H Stretch2700-3000 (broad) spectroscopyonline.com
Secondary Amine Salt (NH2+)N-H Deformation (Bending)1560-1620 cdnsciencepub.comcdnsciencepub.comresearchgate.net

The oxalate anion (C₂O₄²⁻) has a structure that can be either planar (D₂h symmetry) or nonplanar (D₂d symmetry), leading to distinct vibrational spectra. acs.orgwalisongo.ac.idacs.org In the solid state, the structure and, consequently, the IR and Raman spectra can be influenced by interactions with the cation. acs.orgwalisongo.ac.idacs.org

Key vibrational modes for the oxalate anion include symmetric and asymmetric C=O stretching, C-C stretching, and O-C=O bending. nih.gov For a planar oxalate structure, the IR and Raman spectra are complementary due to the presence of a center of inversion. acs.orgwalisongo.ac.idacs.org

Table 2: Typical Vibrational Frequencies for the Oxalate Anion

Vibrational ModeTypical Wavenumber (cm-1) - IRTypical Wavenumber (cm-1) - RamanReference
ν(C=O) symmetric stretch-~1455 surrey.ac.uk
ν(C=O) asymmetric stretch~1640- acs.org
ν(C-C) stretch-890-919 nih.gov
δ(O-C=O) bending-890-919 nih.gov

The FTIR spectrum of oxalic acid shows characteristic peaks for O-H, C=O, and C-O groups. researchgate.net Studies on various oxalate compounds have helped in the assignment of all fundamental vibrations of the oxalate ion. surrey.ac.uk

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry provides essential information for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) for the free base, 1-oxa-7-azaspiro[3.5]nonane, is expected at an m/z corresponding to its molecular weight of 127.18 g/mol . nih.gov For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This involves the cleavage of a C-C bond adjacent to the nitrogen atom.

The fragmentation of the spirocyclic structure is likely to involve the opening of either the oxetane or the piperidine ring. Cleavage adjacent to the oxygen atom is a common fragmentation pathway for ethers. libretexts.org The presence of the spiro center can lead to complex fragmentation patterns. The fragmentation of related spirocyclic imines often involves cleavage at the spiro-linked rings. nih.gov

Table 3: Predicted Mass Spectrometry Data for 1-Oxa-7-azaspiro[3.5]nonane (Free Base)

Adductm/zReference
[M+H]+128.10700 uni.lu
[M+Na]+150.08894 uni.lu
[M-H]-126.09244 uni.lu

The fragmentation pattern helps to piece together the structure of the original molecule. By analyzing the masses of the fragments, it is possible to deduce the likely points of bond cleavage and confirm the connectivity of the atoms in 1-oxa-7-azaspiro[3.5]nonane.

Theoretical Studies and Computational Chemistry of 1 Oxa 7 Azaspiro 3.5 Nonane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various chemical characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For the 1-oxa-7-azaspiro[3.5]nonane cation, DFT would be employed to find its most stable three-dimensional structure, a process known as geometry optimization. By calculating the energy of various atomic arrangements, an energy landscape can be mapped out, identifying not only the lowest energy state (the global minimum) but also other stable conformations (local minima) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and potential reaction pathways.

A typical DFT calculation would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G* or cc-pVTZ) to approximate the electron density and atomic orbitals. The output would provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the 1-Oxa-7-azaspiro[3.5]nonane Cation This table presents illustrative data that would be obtained from DFT calculations.

ParameterValue
C-O Bond Length (Oxetane Ring)1.45 Å
C-N Bond Length (Piperidine Ring)1.48 Å
C-C-O Angle (Oxetane Ring)91.5°
C-N-C Angle (Piperidine Ring)112.0°
Spiro C-C-C Angle109.5°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For the 1-oxa-7-azaspiro[3.5]nonane cation, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Energies for the 1-Oxa-7-azaspiro[3.5]nonane Cation This table illustrates the type of data generated from FMO analysis.

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO2.1
HOMO-LUMO Gap8.9

Conformational Analysis and Molecular Dynamics Simulations

The spirocyclic nature of 1-oxa-7-azaspiro[3.5]nonane imposes significant conformational constraints. Understanding its preferred shapes and dynamic behavior is essential for predicting its interactions with other molecules.

The piperidine (B6355638) ring in the 1-oxa-7-azaspiro[3.5]nonane system can adopt several conformations, most notably chair, boat, and twist-boat forms. Computational methods can be used to systematically search for all possible stable conformers and rank them by their relative energies. The chair conformation is typically the most stable for six-membered rings, but the spiro-fusion to the strained four-membered oxetane (B1205548) ring could influence this preference. The oxetane ring itself is not planar and undergoes a puckering motion. Identifying the lowest energy conformer provides insight into the molecule's ground-state structure.

Ring strain arises from deviations from ideal bond angles (angle strain) and eclipsing of bonds (torsional strain). The four-membered oxetane ring in 1-oxa-7-azaspiro[3.5]nonane is inherently strained. A quantitative analysis of this strain can be performed using computational methods like Natural Bond Orbital (NBO) analysis or by calculating the strain energy relative to an acyclic analogue. Understanding the torsional barriers around the C-C and C-N bonds in the piperidine ring through potential energy surface scans would further clarify the molecule's flexibility and the energetic cost of conformational changes.

Modeling of Intermolecular Interactions and Salt Stability

The formation of the oxalate (B1200264) salt involves strong ionic interactions between the protonated 1-oxa-7-azaspiro[3.5]nonane cation and the oxalate anion. Computational modeling can provide a detailed picture of how these ions pack in a crystal lattice and the nature of the forces holding them together.

By simulating a cluster of ions or using periodic boundary conditions to model the crystal, it is possible to calculate the lattice energy, which is a measure of the stability of the salt. These models would also reveal the specific hydrogen bonding patterns between the ammonium (B1175870) group of the cation and the carboxylate groups of the oxalate anion, as well as other weaker van der Waals interactions. This information is critical for understanding the salt's physical properties, such as its melting point and solubility.

In-depth Analysis of 1-Oxa-7-azaspiro[3.5]nonane Systems stalled by Lack of Specific Data

A thorough investigation into the theoretical and computational chemistry of the specific compound 1-oxa-7-azaspiro[3.5]nonane oxalic acid has revealed a significant gap in publicly available scientific literature and crystallographic data. While the spirocyclic scaffold of azaspiro[3.5]nonane and its isomers are of interest in medicinal chemistry, detailed computational studies, particularly concerning the oxalate salt of the 1-oxa-7-aza isomer, are not readily found.

Initial searches for crystallographic data, hydrogen bonding networks, solvation effects, and crystal lattice energy calculations for 1-oxa-7-azaspiro[3.5]nonane oxalate did not yield specific studies. The available information primarily consists of supplier data, which lists basic chemical properties but does not provide the in-depth experimental or theoretical data required for the specified analysis.

Research on related isomers, such as 2-oxa-7-azaspiro[3.5]nonane and 6-oxa-2-azaspiro[3.5]nonane, exists, but it is scientifically unsound to extrapolate findings from these compounds to the 1-oxa-7-aza isomer. The unique spatial arrangement of the oxygen and nitrogen atoms in the 1-oxa-7-azaspiro[3.5]nonane ring system will inherently lead to distinct hydrogen bonding patterns, solvation properties, and crystal packing, making direct comparisons with other isomers speculative at best.

Consequently, without foundational crystallographic data or dedicated computational studies for 1-oxa-7-azaspiro[3.5]nonane oxalic acid, a scientifically rigorous article on its hydrogen bonding networks, solvation effects, and crystal lattice energy cannot be generated at this time. Further experimental research, including single-crystal X-ray diffraction and computational modeling, would be necessary to provide the data required for such an analysis.

Chemical Reactivity and Mechanistic Investigations of 1 Oxa 7 Azaspiro 3.5 Nonane

Reactions at the Nitrogen Center of 1-Oxa-7-azaspiro[3.5]nonane

The nitrogen atom in the piperidine (B6355638) ring of 1-oxa-7-azaspiro[3.5]nonane behaves as a typical secondary amine, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles.

Nucleophilic Reactivity and Electrophilic Attack

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. This inherent nucleophilicity allows for facile reaction with a range of electrophilic partners. The steric environment around the nitrogen, being part of a six-membered ring, is relatively unhindered, further promoting its reactivity. Electrophilic attack at this nitrogen center is a fundamental aspect of its chemistry, leading to the formation of a new bond and a quaternary ammonium (B1175870) species or a neutral N-substituted product after deprotonation.

Amine-based Transformations (e.g., acylation, alkylation, reductive amination)

The nucleophilic nature of the nitrogen atom is exploited in several key synthetic transformations, including acylation, alkylation, and reductive amination. These reactions are crucial for the derivatization of the 1-oxa-7-azaspiro[3.5]nonane scaffold, enabling its incorporation into more complex molecular architectures, particularly in the context of medicinal chemistry.

Acylation: The nitrogen can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation can be achieved by reacting 1-oxa-7-azaspiro[3.5]nonane with alkyl halides or other alkylating agents. mdpi.com The reaction follows a standard SN2 mechanism. The use of propylene (B89431) carbonate has been reported as a green and safe method for the N-alkylation of N-heterocycles, offering an alternative to traditional alkyl halides. nih.gov

Reductive Amination: 1-Oxa-7-azaspiro[3.5]nonane can participate in reductive amination with aldehydes and ketones to yield N-substituted tertiary amines. This two-step process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). mdma.chlibretexts.orgorgoreview.comchemistrysteps.commasterorganicchemistry.com This method is highly versatile for introducing a wide range of substituents at the nitrogen atom.

Table 1: Examples of Amine-based Transformations of 1-Oxa-7-azaspiro[3.5]nonane This table presents hypothetical yet chemically plausible examples based on the known reactivity of secondary amines.

TransformationReagents and ConditionsProduct
Acylation Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt1-(1-Oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one
Alkylation Methyl iodide, Potassium carbonate, Acetonitrile, rt7-Methyl-1-oxa-7-azaspiro[3.5]nonane
Reductive Amination Acetone (B3395972), Sodium triacetoxyborohydride, Dichloroethane, rt7-Isopropyl-1-oxa-7-azaspiro[3.5]nonane

Reactions Involving the Oxetane (B1205548) Ring of 1-Oxa-7-azaspiro[3.5]nonane

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which dictates its reactivity. This strain makes the ring susceptible to opening under various conditions, a reaction pathway that is generally not observed in larger, less strained cyclic ethers like tetrahydrofuran (B95107) or tetrahydropyran.

Ring-Opening Reactions and Their Stereochemical Outcomes

The ring-opening of the oxetane moiety in 1-oxa-7-azaspiro[3.5]nonane can be initiated by both electrophilic and nucleophilic reagents. The regioselectivity and stereochemistry of these reactions are key considerations.

Under acidic conditions, the oxetane oxygen is first protonated, which activates the ring for nucleophilic attack. The subsequent attack of a nucleophile can proceed via a mechanism that has both SN1 and SN2 character. The regiochemical outcome depends on the substitution pattern of the oxetane, with the nucleophile generally attacking the more substituted carbon if it can stabilize a partial positive charge. For an unsubstituted oxetane ring as in 1-oxa-7-azaspiro[3.5]nonane, the attack would likely occur at either of the equivalent methylene (B1212753) carbons adjacent to the oxygen.

Lewis acids can also promote the ring-opening of oxetanes, often in conjunction with transition metals, leading to a variety of synthetic transformations. researchgate.net

Stability and Reactivity of the Four-Membered Ring

Despite its inherent ring strain, the oxetane ring in 1-oxa-7-azaspiro[3.5]nonane is generally stable under neutral and basic conditions. This stability allows for a wide range of chemical modifications to be performed on the piperidine portion of the molecule without affecting the oxetane ring. The reactivity of the four-membered ring is significantly enhanced in the presence of acids or potent nucleophiles. The puckered conformation of the oxetane ring is a known structural feature. acs.org

Oxidative and Reductive Transformations of the Spirocyclic System

The 1-oxa-7-azaspiro[3.5]nonane system can undergo oxidative and reductive transformations at either the nitrogen center or the oxetane ring, depending on the reagents and reaction conditions employed.

Oxidation: The secondary amine in the piperidine ring can be oxidized. For instance, oxoammonium-catalyzed oxidation provides a method for the oxidation of N-substituted amines to amides. chemrxiv.org The oxidation of substituted homoallylic alcohols with various reagents has been investigated, providing insights into different oxidative pathways. mdpi.com

Reduction: The oxetane ring is generally resistant to reduction under standard catalytic hydrogenation conditions that might reduce other functional groups. However, more forceful reducing conditions, potentially involving strong hydride reagents or dissolving metal reductions, could lead to the cleavage of the C-O bonds within the oxetane ring.

Metal-Free Oxidative Cyclizations

Metal-free oxidative reactions provide a powerful tool for the structural modification of nitrogen-containing heterocycles. In the context of spirocyclic amines analogous to 1-oxa-7-azaspiro[3.5]nonane, these reactions can lead to complex bicyclic structures through rearrangement pathways. One notable transformation is the oxidative rearrangement of spirocyclic aminals, which can be achieved without transition metals. acs.org

A key strategy involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to initiate the reaction. The process is believed to commence with the halogenation of the nitrogen atom, forming an N-halo aminal intermediate. This intermediate then undergoes a ring-expansion cascade, driven by a 1,2-carbon-to-nitrogen migration, ultimately yielding bicyclic amidine products. acs.org While this specific reaction has been detailed for spirocyclic cyclobutane (B1203170) aminals, the principles are applicable to other azaspirocycles.

The efficiency of such reactions can be high, often proceeding under mild conditions and tolerating various functional groups. acs.org For instance, the conversion of spirocyclic aminals derived from cyclobutanone (B123998) and various diamines to bicyclic amidines has been demonstrated in excellent yields. acs.org

Table 1: Examples of Metal-Free Oxidative Rearrangement of Spirocyclic Aminals with NBS Note: This data represents reactions on analogous spirocyclic aminal systems, not 1-oxa-7-azaspiro[3.5]nonane itself.

Diamine PrecursorSpirocyclic Aminal IntermediateBicyclic Amidine ProductYield (%)
1,2-Diphenyl ethylenediaminePresentFormed93
2,2-Dimethyl-1,3-diaminopropanePresentFormed91

Hydrogenation and Reduction Strategies

The saturated heterocyclic rings of 1-oxa-7-azaspiro[3.5]nonane are generally resistant to catalytic hydrogenation under standard conditions, a reaction typically used to reduce carbon-carbon double or triple bonds. youtube.com Therefore, reduction strategies for this compound primarily focus on functional groups attached to the spirocyclic core rather than the core itself.

For derivatives of similar azaspirocycles, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, standard reducing agents are effective for transforming appended functional groups. univ.kiev.ua For example, the reduction of an ester group to a primary alcohol on this related spirocyclic framework can be accomplished in high yield using powerful hydride reagents like lithium aluminum hydride (LiAlH4). univ.kiev.ua This type of transformation is crucial for creating functionalized derivatives that can be used as building blocks in medicinal chemistry. univ.kiev.uaresearchgate.net

Table 2: Reduction of an Ester Derivative of a Related Azaspirocycle Note: This data is for a derivative of 7-oxa-2-azaspiro[3.5]nonane, a related but different compound.

Starting MaterialReagentProductYield (%)
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH4tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate>90

Mechanistic Pathways of Key Reactions Involving 1-Oxa-7-azaspiro[3.5]nonane

Understanding the mechanistic pathways of reactions is fundamental to controlling selectivity and improving yields. For complex molecules like 1-oxa-7-azaspiro[3.5]nonane, this involves identifying key intermediates and evaluating the energetic landscape of the reaction.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides a snapshot of a reaction's progress. In the metal-free oxidative rearrangements discussed previously, the key proposed intermediate is an N-halo aminal. acs.org The formation of this species is critical, as the subsequent cleavage of the nitrogen-halogen bond is what facilitates the skeletal rearrangement. The pathway involves:

N-Halogenation: The reaction is initiated by the electrophilic halogen from an N-halosuccinimide attacking the nitrogen of the spiro-amine.

Ring Expansion: This is followed by a 1,2-migration of a carbon atom from the cyclobutane ring to the nitrogen atom.

Bond Cleavage: This migration occurs with the simultaneous cleavage of the relatively weak N-X (N-Br or N-Cl) bond. acs.org

In other transformations, such as biosynthetic oxidative cyclizations, radical intermediates formed by one-electron oxidation are common. nih.gov These highly reactive species can intramolecularly add to double bonds to forge new rings. nih.gov While 1-oxa-7-azaspiro[3.5]nonane is saturated, its derivatives could potentially react through radical pathways depending on the reagents and conditions employed.

Kinetic and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions of 1-oxa-7-azaspiro[3.5]nonane are not extensively documented in the literature. However, general principles can be applied to understand its reactivity.

Kinetics: The rates of reaction will be influenced by several factors. The steric hindrance around the nitrogen atom and the adjacent oxetane ring can affect the approach of reagents. Ring strain in the four-membered oxetane ring could also play a role, potentially lowering the activation energy for reactions that lead to ring-opening.

Further computational and experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for specific reactions involving 1-oxa-7-azaspiro[3.5]nonane.

Advanced Applications and Biomedical Research Endeavors Involving the 1 Oxa 7 Azaspiro 3.5 Nonane Scaffold

Role in Contemporary Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutics with improved efficacy and physicochemical properties, the 1-oxa-7-azaspiro[3.5]nonane moiety has emerged as a strategic building block. Its incorporation into drug candidates can profoundly influence their biological activity and pharmacological profiles.

Bioisosteric replacement is a key strategy in drug design, where a part of a molecule is replaced by another with similar spatial and electronic characteristics to improve its biological properties. The 1-oxa-7-azaspiro[3.5]nonane scaffold and related azaspirocycles have been investigated as bioisosteres for common heterocycles like piperidine (B6355638) and morpholine (B109124).

This substitution can lead to significant changes in a molecule's physicochemical properties. For instance, the replacement of piperidine with spirocyclic fragments like 2-azaspiro[3.3]heptane can enhance metabolic stability, particularly against oxidative enzymes, which is a known vulnerability for piperidine-containing structures. nih.gov Furthermore, introducing a spirocyclic center can counterintuitively lower the lipophilicity (logD) of a molecule despite the addition of a carbon atom. rsc.org This effect is often attributed to an increase in the basicity of the nearby nitrogen atom. rsc.org

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds This table illustrates the conceptual impact of spirocyclic replacement on molecular properties based on findings from related azaspiroheptanes.

HeterocycleCommon ApplicationPotential Bioisosteric ReplacementObserved Change in Lipophilicity (ΔlogD7.4)Key Structural Feature
PiperidineCommon scaffold in CNS drugs and anestheticsAzaspiro[3.3]heptaneCan decrease by up to 1.0 unitFlexible 6-membered ring
MorpholineUsed to improve solubility and metabolic stabilityAzaspiro[3.3]heptaneCan decrease by up to 1.0 unitFlexible 6-membered ring with ether linkage
1-Oxa-7-azaspiro[3.5]nonaneEmerging scaffold in drug discoveryN/A (Is the replacement itself)N/ARigid spirocyclic structure with a 4- and 6-membered ring

The rigid, three-dimensional nature of the 1-oxa-7-azaspiro[3.5]nonane scaffold significantly influences how a molecule interacts with its biological target. Unlike the relatively flexible and planar structures of traditional heterocycles, spirocycles introduce a distinct topographical feature. This can be conceptualized as a 90° twist in the orientation of the molecule's termini compared to a standard piperidine or morpholine ring. rsc.org

This fixed, non-planar geometry can enhance binding affinity and selectivity by presenting substituents in precise spatial orientations that optimally match the contours of a target's binding site. The rigidity reduces the entropic penalty upon binding, which can lead to a more favorable free energy of binding. This predictable vectorization of substituents is highly sought after for improving drug-likeness and increasing the probability of clinical success. sigmaaldrich.com

While direct modulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) by 1-oxa-7-azaspiro[3.5]nonane has not been specifically documented in available literature, the principles of NQO1 active site interaction provide a framework for understanding how such a scaffold could be employed. NQO1 is a crucial antioxidant enzyme that detoxifies reactive quinones and plays a role in stabilizing tumor suppressor proteins. researchgate.netnih.gov

The active site of NQO1 contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is the site of the redox activity. nih.gov Small molecules can be designed to interact with this site. For example, studies with dimeric naphthoquinones have shown a direct physical interaction within the active site, where the molecule binds near the isoalloxazine ring of the FAD cofactor. nih.gov A scaffold like 1-oxa-7-azaspiro[3.5]nonane could serve as a rigid core to position functional groups that interact with key amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site, thereby either inhibiting or enhancing the enzyme's catalytic activity. Such modulation of NQO1 is a therapeutic strategy in some cancers. nih.gov

Chemical Biology Applications: Probes and Tools for Mechanistic Studies

Beyond direct therapeutic applications, the 1-oxa-7-azaspiro[3.5]nonane scaffold is a valuable platform for developing chemical probes to investigate biological processes. These tools are essential for understanding disease mechanisms and validating new drug targets.

The creation of fluorescent probes is a powerful method for visualizing biological molecules and processes in living systems. Although specific fluorescent analogues of 1-oxa-7-azaspiro[3.5]nonane are not widely reported, established chemical methods could be used for their development. A common strategy involves covalently attaching a fluorophore to the spirocyclic core.

The synthesis would typically involve modifying the 1-oxa-7-azaspiro[3.5]nonane, for example at the nitrogen atom, to introduce a reactive handle. This handle could then be coupled with a fluorescent dye, such as a cyanine, rhodamine, or naphthalimide derivative. rsc.orgnih.govmdpi.com The resulting probe could be used in fluorescence microscopy to track the distribution of the spirocyclic compound within cells, identify its binding partners, or measure its engagement with a specific target protein in real-time.

Table 2: Potential Strategies for Developing Tagged Analogues

Tag TypeExample MoietyPotential ApplicationGeneral Synthetic Approach
Fluorescent TagCyanine3 (Cy3), NaphthalimideLive-cell imaging, target engagement studiesAmide coupling between the azaspiro-nitrogen and the dye's carboxylic acid. rsc.org
Biotin (B1667282) TagBiotinAffinity purification, pull-down assays for target identificationCoupling of biotin to the spirocyclic core via a linker.
Photoaffinity LabelBenzophenone, DiazirineCovalent labeling of target proteins for identificationIncorporation of the photo-reactive group onto the spirocycle.

The 1-oxa-7-azaspiro[3.5]nonane scaffold and its derivatives are well-suited for use in a variety of in vitro assays to identify and validate biological targets. For instance, derivatives of the related 7-azaspiro[3.5]nonane have been synthesized and evaluated as agonists for the G protein-coupled receptor GPR119. nih.gov

In a typical drug discovery cascade, a library of compounds containing the spirocyclic scaffold would be screened against a panel of receptors or enzymes. Target validation assays could include:

Receptor Binding Assays: Radiolabeled or fluorescently tagged spirocyclic ligands can be used to determine the binding affinity (Ki) and selectivity for a specific receptor, such as the sigma-1 receptor, for which other azaspiro-derivatives have been designed. researchgate.net

Enzyme Activity Assays: The ability of the compounds to modulate the activity of an enzyme like NQO1 can be measured using spectrophotometric or fluorometric assays that monitor the consumption of NAD(P)H or the generation of a product. mdpi.com

Cell-Based Assays: The effect of the compounds on cellular processes can be evaluated. For example, in cancer research, their ability to inhibit the formation of tumor spheroids in 3D cell culture can be quantified as a measure of anti-cancer activity. mdpi.com

Through these assays, researchers can confirm that a molecule engages its intended target and produces a desired biological response, which are critical steps in the validation of a new therapeutic strategy.

Contributions to Materials Science and Related Fields

The exploration of spirocyclic compounds, including the 1-oxa-7-azaspiro[3.5]nonane scaffold, is an expanding area of materials science. The rigid, three-dimensional structure of these molecules can impart unique properties to polymers and other materials.

Photochromic materials are compounds that can undergo a reversible change in color upon exposure to light. nih.gov This property makes them valuable for applications such as optical data storage, smart windows, and molecular switches. nih.gov The incorporation of spiro-heterocyclic structures is a known strategy in the design of some classes of photochromic molecules, such as spiropyrans. The transformation between a colorless, nonpolar spiropyran form and a colored, highly polar merocyanine (B1260669) form is a classic example of photochromism.

While direct studies detailing the integration of the 1-oxa-7-azaspiro[3.5]nonane scaffold into photochromic systems are not extensively documented in publicly available research, its structural motifs are analogous to other spirocyclic systems that are fundamental to photochromism. The presence of both an oxetane (B1205548) and a piperidine ring provides a rigid framework that could potentially be functionalized to create novel photoactive compounds. The stability of the spirocyclic core is a desirable feature for materials that need to withstand numerous switching cycles.

Below is a table of representative classes of photochromic compounds where spirocyclic structures are often a key feature:

Photochromic ClassGeneral StructureSwitching MechanismPotential Application Areas
SpiropyransContains a spiro carbon linking a heterocyclic and a pyran ringReversible cleavage of the C-O bond in the pyran ring upon UV irradiationLight-sensitive sunglasses, security inks, molecular switches
SpirooxazinesSimilar to spiropyrans, with a nitrogen atom in the pyran ringSimilar to spiropyrans, involving C-O bond cleavageCommercial photochromic lenses, optical filters
DiarylethenesTwo aromatic rings linked by a perfluorocyclopentene coreReversible conrotatory or disrotatory 6π-electrocyclizationOptical memory, molecular electronics

Further research is required to explore how the specific 1-oxa-7-azaspiro[3.5]nonane scaffold could be derivatized and incorporated into such systems to modulate their photochromic properties.

Specialty chemicals are valued for their performance or function, and the 1-oxa-7-azaspiro[3.5]nonane scaffold serves as a versatile building block in their synthesis. Its bifunctional nature, containing both an ether and a secondary amine, allows for a wide range of chemical modifications. This adaptability makes it a valuable intermediate in the production of more complex molecules with specific desired properties.

In the realm of polymer chemistry, spiro compounds are of interest for creating specialty polymers with unique thermal and mechanical properties. For instance, oxaspiro monomers have been investigated for double ring-opening polymerization, a process that can lead to polymers with reduced shrinkage during curing. nih.gov This is a critical advantage in applications such as dental composites and high-precision molding. While not specific to 1-oxa-7-azaspiro[3.5]nonane, this highlights the potential of related oxaspiro structures in advanced polymer development.

The development of novel derivatives of the 1-oxa-7-azaspiro[3.5]nonane scaffold is an active area of chemical research. Functionalization of this core structure can lead to a diverse array of specialty chemicals with applications ranging from pharmaceuticals to materials science.

The table below summarizes potential areas of specialty chemical development stemming from the 1-oxa-7-azaspiro[3.5]nonane core:

Area of DevelopmentPotential ApplicationRationale
Polymer MonomersLow-shrinkage polymers, high-performance plasticsThe spirocyclic structure can influence polymerization behavior and the physical properties of the resulting polymer. nih.gov
Pharmaceutical IntermediatesSynthesis of complex drug moleculesThe scaffold provides a rigid 3D framework that can be elaborated to target specific biological receptors. nih.gov
AgrochemicalsDevelopment of new pesticides and herbicidesThe unique shape and functionality can lead to novel modes of action.
CatalysisLigands for asymmetric synthesisThe chiral nature of certain derivatives could be exploited in catalytic processes.

The synthesis of derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a building block for drug design, underscoring the utility of this scaffold in creating functionalized molecules for specialized applications. univ.kiev.uauniv.kiev.ua

Structure Activity Relationship Sar Studies and Analogue Design Around the 1 Oxa 7 Azaspiro 3.5 Nonane Core

Systematic Variation of Substituents on the 1-Oxa-7-azaspiro[3.5]nonane Scaffold

While comprehensive SAR studies detailing systematic substituent variations directly on the 1-oxa-7-azaspiro[3.5]nonane core are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on the closely related 7-azaspiro[3.5]nonane scaffold. In the development of GPR119 agonists, for instance, optimization of substituents on the piperidine (B6355638) nitrogen (N-7) and an aryl group attached to the core were critical for enhancing potency. nih.gov

For the 1-oxa-7-azaspiro[3.5]nonane core, key positions for systematic variation would include:

The Piperidine Nitrogen (N-7): This position is a primary handle for modification. Substituents here can influence basicity, polarity, and provide a vector for reaching out to specific pockets within a target protein. Variations could range from small alkyl groups to larger, more complex moieties, including aryl, heteroaryl, and acyl groups.

The Oxetane (B1205548) Ring: While substitution on the oxetane ring is less common, modifications at the C-2 and C-3 positions could modulate the electronic properties and metabolic stability of the ring.

The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can introduce chirality and further refine the spatial arrangement of functional groups, impacting target binding and selectivity.

A hypothetical systematic variation on the 1-oxa-7-azaspiro[3.5]nonane scaffold for a generic biological target is presented in the interactive table below.

Position of VariationType of SubstituentExpected Impact on Properties
Piperidine Nitrogen (N-7) Small Alkyl Groups (e.g., Methyl, Ethyl)Increase lipophilicity, potentially alter basicity.
Aryl/Heteroaryl GroupsIntroduce potential for π-stacking interactions, modulate electronic properties.
Acyl GroupsDecrease basicity, introduce hydrogen bond acceptors.
Oxetane Ring (C-2, C-3) Fluoro GroupsEnhance metabolic stability, alter electronics.
Hydroxymethyl GroupIncrease polarity and potential for hydrogen bonding.
Piperidine Ring (e.g., C-6, C-8) Methyl GroupsIntroduce steric bulk, potentially improve metabolic stability.
Phenyl GroupsSignificantly increase steric bulk and lipophilicity.

Impact of Structural Modifications on Biological Activity and Chemical Reactivity

Structural modifications to the 1-oxa-7-azaspiro[3.5]nonane scaffold can profoundly influence its biological activity and chemical reactivity.

Biological Activity: The introduction of specific functional groups can tailor the molecule to interact with a particular biological target. For example, in the context of fatty acid amide hydrolase (FAAH) inhibitors, the spirocyclic core of the related 7-azaspiro[3.5]nonane was identified as a key element for achieving high potency. nih.gov The three-dimensional nature of the spirocycle allows for an optimal presentation of pharmacophoric features to the enzyme's active site. Modifications that enhance lipophilicity might improve cell permeability, while the introduction of polar groups could increase aqueous solubility.

Chemical Reactivity: The chemical reactivity of the 1-oxa-7-azaspiro[3.5]nonane core is primarily centered around the piperidine nitrogen. Its basicity can be modulated by the electronic nature of its substituents. Electron-withdrawing groups will decrease its nucleophilicity, while electron-donating groups will enhance it. The oxetane ring, being a strained four-membered ether, can be susceptible to ring-opening reactions under certain acidic conditions, a factor to consider in drug design and formulation.

Comparative Studies with Closely Related Oxa-azaspiro Systems

To better understand the unique properties of the 1-oxa-7-azaspiro[3.5]nonane scaffold, it is instructive to compare it with other oxa-azaspiro systems.

The 2-oxa-6-azaspiro[3.3]heptane system, which features a spiro-fused oxetane and azetidine (B1206935), has been explored as a bioisostere for piperidine and other cyclic amines. univ.kiev.ua This smaller, more compact scaffold offers a different spatial arrangement of its heteroatoms compared to the 1-oxa-7-azaspiro[3.5]nonane system.

Feature1-Oxa-7-azaspiro[3.5]nonane2-Oxa-6-azaspiro[3.3]heptane
Ring Sizes Oxetane (4-membered), Piperidine (6-membered)Oxetane (4-membered), Azetidine (4-membered)
Overall Shape More extended and flexible due to the piperidine ring.More compact and rigid.
Nitrogen Basicity Typical of a secondary or tertiary piperidine.Generally higher due to the azetidine ring.
Potential as Bioisostere Can serve as a constrained piperidine analogue.Can act as a bioisostere for piperidine, morpholine (B109124), and piperazine.

The choice between these two scaffolds would depend on the specific geometric requirements of the biological target.

Other isomers of oxa-azaspiro[3.5]nonane present different spatial arrangements of their heteroatoms, leading to distinct chemical properties and potential biological activities.

6-Oxa-2-azaspiro[3.5]nonane: In this isomer, the oxygen is part of the six-membered ring (a tetrahydropyran) and the nitrogen is in the four-membered ring (an azetidine). This arrangement would likely result in a more basic nitrogen atom compared to the piperidine nitrogen in 1-oxa-7-azaspiro[3.5]nonane.

A comparative analysis of the physicochemical properties of these isomers is crucial for rational scaffold selection in drug design.

Design Principles for Developing Next-Generation 1-Oxa-7-azaspiro[3.5]nonane Derivatives

The development of next-generation 1-oxa-7-azaspiro[3.5]nonane derivatives should be guided by several key principles of modern drug design:

Increasing Three-Dimensionality (Fsp³ character): The spirocyclic nature of the 1-oxa-7-azaspiro[3.5]nonane core inherently provides a high fraction of sp³-hybridized carbons. This is advantageous as increased three-dimensionality is often correlated with improved clinical success due to better target engagement and reduced off-target effects.

Vectorial Design: The scaffold provides well-defined vectors for substituent placement. Computational modeling can be employed to design substituents on the piperidine nitrogen or other positions that optimally occupy specific binding pockets of the target protein, thereby enhancing potency and selectivity.

Modulation of Physicochemical Properties: The oxetane ring can serve as a polar motif to improve aqueous solubility and can act as a hydrogen bond acceptor. The piperidine portion allows for the introduction of various substituents to fine-tune lipophilicity (LogP/LogD) and metabolic stability.

Bioisosteric Replacement: The 1-oxa-7-azaspiro[3.5]nonane moiety can be utilized as a constrained or conformationally restricted bioisostere for a simple piperidine or other cyclic amines in known active compounds. This can lead to improved potency, selectivity, or pharmacokinetic properties.

Metabolic Stability: The oxetane ring is generally more metabolically stable than many other functional groups. Strategic placement of substituents can also block potential sites of metabolism on the piperidine ring.

By adhering to these principles, medicinal chemists can harness the unique structural and chemical attributes of the 1-oxa-7-azaspiro[3.5]nonane scaffold to design and synthesize novel drug candidates with superior therapeutic profiles.

Future Prospects and Emerging Research Directions

Advancements in Asymmetric Synthesis of Chiral 1-Oxa-7-azaspiro[3.5]nonane Derivatives

The creation of enantiomerically pure chiral molecules is a cornerstone of modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a molecule, is the most efficient method for achieving this. chiralpedia.comresearchgate.net Future research on 1-oxa-7-azaspiro[3.5]nonane derivatives will heavily focus on developing novel and efficient asymmetric synthetic routes.

Key areas of exploration include:

Novel Chiral Catalysts: The development of new transition metal complexes with sophisticated chiral ligands and the expansion of organocatalysis are expected to yield highly selective methods for constructing the spirocyclic core. chiralpedia.com For instance, iridium-catalyzed couplings have shown promise in the enantioselective synthesis of oxetanes bearing complex stereocenters. nih.gov

Substrate-Controlled Diastereoselective Methods: Designing syntheses where the existing stereocenters in a precursor molecule guide the formation of new stereocenters offers a powerful strategy for creating specific diastereomers.

Dynamic Kinetic Resolution: Combining a rapid and reversible racemization of the starting material with a slower, irreversible, and enantioselective reaction can theoretically convert an entire racemic mixture into a single enantiomer, maximizing yield and efficiency. frontiersin.org

Progress in these areas will enable the systematic synthesis and biological evaluation of individual stereoisomers of 1-oxa-7-azaspiro[3.5]nonane derivatives, a critical step in identifying candidates with optimal efficacy and safety.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The synergy between experimental sciences and computational methods has spurred significant advancements in rational drug design. openmedicinalchemistryjournal.com Computer-Aided Drug Design (CADD) is now an indispensable tool, and its integration with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the 1-oxa-7-azaspiro[3.5]nonane chemical space. researchgate.netnih.gov

Emerging applications in this domain include:

De Novo Design: AI-driven generative models can design entirely new molecular structures from scratch, tailored to possess desired pharmacological properties and fit specific biological targets. openmedicinalchemistryjournal.com These algorithms can explore vast chemical spaces to propose novel 1-oxa-7-azaspiro[3.5]nonane analogs with high predicted activity.

Predictive Modeling: Machine learning algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. emanresearch.org These models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of virtual compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening: This computational technique is widely used to search large libraries of virtual compounds to identify those with a high probability of binding to a drug target. openmedicinalchemistryjournal.com By applying virtual screening to libraries of 1-oxa-7-azaspiro[3.5]nonane derivatives, researchers can efficiently identify potential hits for further investigation.

The following table illustrates how AI/ML can be applied to accelerate the design and optimization of these spirocyclic compounds.

AI/ML Application Objective Potential Impact on 1-Oxa-7-azaspiro[3.5]nonane Research
Generative Adversarial Networks (GANs)Design novel molecules with desired properties.Creation of unique, patentable spirocyclic scaffolds with optimized target affinity.
Support Vector Machines (SVM) / Random ForestsPredict biological activity and toxicity.Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested.
Molecular Docking SimulationsPredict binding modes and affinities to protein targets.Elucidation of structure-activity relationships and guidance for rational lead optimization.

Expanded Scope of Applications in Emerging Biomedical Disciplines

The rigid, three-dimensional nature of spirocycles makes them particularly adept at modulating biological targets that have proven difficult for traditional, more flexible molecules. nih.gov The 1-oxa-7-azaspiro[3.5]nonane framework is a prime candidate for developing therapies in several cutting-edge biomedical fields. researchgate.net

Future research is likely to target:

Protein-Protein Interactions (PPIs): The complex and rigid structure of spirocycles is well-suited to disrupt the large, flat interfaces involved in PPIs, which are implicated in numerous diseases, including cancer. nih.govtandfonline.com

Neurological Disorders: The ability to fine-tune physicochemical properties, such as lipophilicity and polarity by incorporating the spiro-oxetane motif, could lead to derivatives capable of crossing the blood-brain barrier, opening avenues for treating conditions like Alzheimer's disease or chronic pain. tandfonline.com

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift in pharmacology. The 1-oxa-7-azaspiro[3.5]nonane scaffold could serve as a novel, rigid linker or binding motif in these heterobifunctional molecules.

The proven application of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists for diabetes highlights the scaffold's therapeutic potential and provides a strong foundation for exploring its utility against other targets. nih.gov

Exploration of Sustainable Synthetic Methodologies for the Spirocyclic Framework

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govpsu.edu Applying these principles to the synthesis of the 1-oxa-7-azaspiro[3.5]nonane framework is a critical future direction.

Key sustainable approaches being explored include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.org Integrating chemo- and biocatalytic steps in a flow setup can create highly efficient and sustainable synthetic cascades. nih.govfrontiersin.org

Biocatalysis: The use of enzymes as catalysts provides exceptional selectivity under mild, environmentally benign conditions. mdpi.comnih.gov Engineered enzymes could be developed to perform key bond-forming reactions in the synthesis of the spirocyclic core.

Use of Renewable Feedstocks: Research into deriving starting materials from renewable resources like plant oils or biomass can significantly reduce the environmental footprint of the synthesis. kit.edu

The table below compares traditional batch synthesis with emerging sustainable methodologies.

Methodology Traditional Batch Synthesis Flow Chemistry Biocatalysis
Reaction Control ModerateHighHigh (substrate-dependent)
Scalability Often ChallengingStraightforwardCan be challenging
Safety Potential for thermal runawaysEnhanced safetyGenerally high
Environmental Impact Higher solvent waste, energy useReduced waste, efficient energy useBiodegradable catalysts, mild conditions
Selectivity VariableGood to ExcellentExcellent (enantio- and regioselectivity)

By embracing these future research directions, the scientific community can fully harness the potential of the 1-oxa-7-azaspiro[3.5]nonane scaffold, paving the way for the development of a new generation of innovative and effective medicines.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-oxa-7-azaspiro[3.5]nonane and its oxalate salt?

The synthesis of 1-oxa-7-azaspiro[3.5]nonane derivatives typically involves catalytic hydrosilylation or functionalization of spirocyclic scaffolds. For example, the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane can be synthesized via a multi-step process involving silylation and controlled reduction of oxalic acid with triethylsilane in benzene, achieving quantitative yields under optimized conditions . Scalable routes for spirocyclic compounds often include Buchwald–Hartwig amination or cyclization reactions, with purification via column chromatography or recrystallization to ensure ≥95% purity .

Q. What analytical techniques are used to quantify oxalic acid in biological or synthetic systems?

Ion chromatography (IC) is a gold standard for oxalic acid quantification due to its sensitivity and specificity, as demonstrated in studies analyzing oxalic acid distribution in plant tissues (e.g., carambola fruit) . For yeast or fungal systems, the sulfosalicylic acid method provides rapid detection, with calibration against standard oxalate determination kits . Thermal decarboxylation (heating to 150°C) coupled with gas chromatography can validate oxalic acid degradation products like formic acid and CO₂ .

Q. What functional roles does oxalic acid play in microbial or fungal systems?

Oxalic acid secretion by fungi (e.g., Aspergillus niger) is pH-dependent, with neutral environments (pH 6.5) promoting secretion up to 882 mg/L. It facilitates mineral dissolution (e.g., lead immobilization) and acts as a virulence factor in plant-pathogen interactions . In yeast, oxalic acid transport mechanisms involve specific membrane proteins (e.g., HbOT1/HbOT2), with intracellular concentrations peaking at 10 mmol/L under stress .

Advanced Research Questions

Q. How can structural contradictions in spirocyclic compound activity be resolved during drug design?

Functional discrepancies in spirocyclic ligands (e.g., sigma receptor binding) arise from stereoelectronic effects and substituent positioning. Computational studies (docking, molecular dynamics) combined with functional assays (e.g., cAMP modulation) are critical. For example, 2,7-diazaspiro[3.5]nonane derivatives showed divergent intrinsic activity based on substituent orientation, necessitating iterative SAR optimization . Virtual libraries (e.g., using LLAMA tools) can predict lead-like properties (MW < 350, logP < 3) while ensuring Lipinski compliance .

Q. How do experimental conditions explain contradictory efficacy data for oxalic acid in Varroa mite control?

Discrepancies in acaricidal efficacy (41–98%) stem from dosage, application timing, and colony brood status. For instance, 3.5% oxalic acid solutions showed 98% efficacy in brood-free colonies but ≤41% in brood-rearing scenarios due to reduced bioavailability . Methodological standardization (e.g., vaporization vs. dribbling) and longitudinal monitoring (≥3-day intervals) are recommended to reconcile data .

Q. What catalytic mechanisms enable oxalic acid to drive organic syntheses (e.g., benzimidazole formation)?

Oxalic acid’s dual carboxylic groups act as Brønsted acid catalysts, facilitating proton transfer in one-pot syntheses. For example, it catalyzes the condensation of aryl aldehydes and amines into benzimidazoles via intermediate Schiff base formation. Reaction optimization (solvent: ethanol, 80°C, 6h) achieves >85% yields, with recyclability demonstrated over three cycles .

Q. How can pH-dependent oxalic acid secretion in fungi inform bioremediation strategies?

Aspergillus niger secretes oxalic acid maximally at pH 6.5, which chelates heavy metals (e.g., Pb²⁺) into stable oxalate minerals. Experimental designs should integrate pH-stat bioreactors and phytase activity assays to enhance mineralization efficiency. At pH < 2.5, secretion drops below detection limits, necessitating pH preconditioning for field applications .

Q. What interdisciplinary approaches link spirocyclic scaffolds to therapeutic innovation?

Combining computational chemistry (e.g., DFT for spiro-oxetane rigidity) with phenotypic screening identifies novel sigma receptor ligands or kinase inhibitors. For example, 1-oxa-7-azaspiro[3.5]nonane derivatives occupy underutilized "rod-like" molecular space, offering unique 3D pharmacophores for CNS targets. Scale-up protocols (e.g., flow chemistry) ensure multigram quantities for preclinical testing .

Methodological Notes

  • Data Validation : Cross-reference IC/MS for oxalic acid quantification to avoid matrix interference .
  • Synthetic Reproducibility : Use inert atmospheres (N₂/Ar) during spirocyclic compound synthesis to prevent oxidation .
  • Biological Assays : Include pH controls in fungal secretion studies to isolate oxalic acid’s role from other organic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.